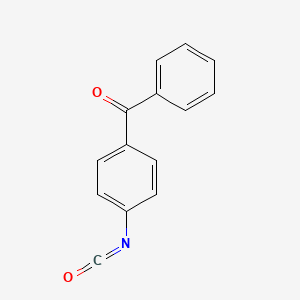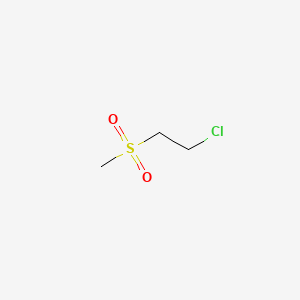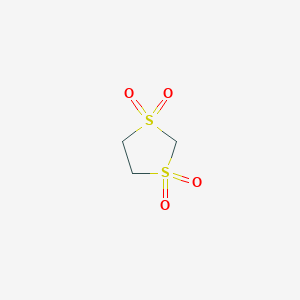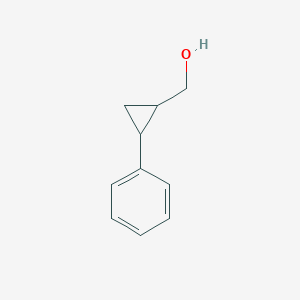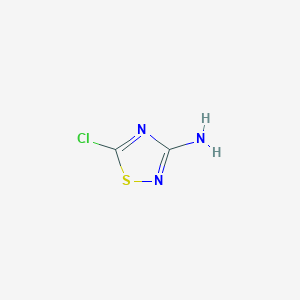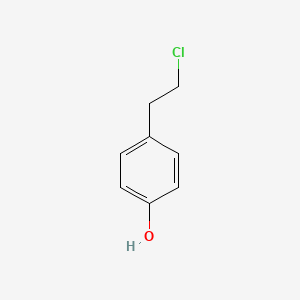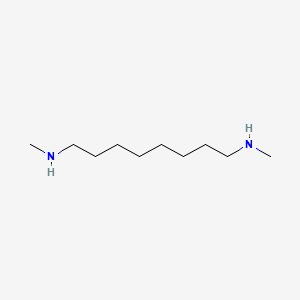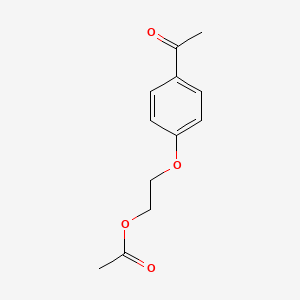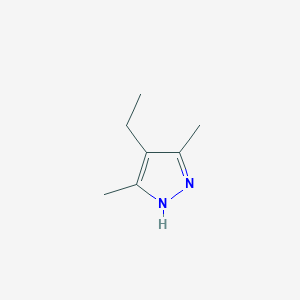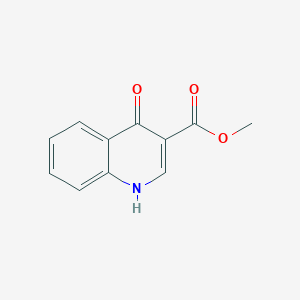
Methyl 4-hydroxyquinoline-3-carboxylate
説明
“Methyl 4-hydroxyquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 4-hydroxyquinoline-3-carboxylate”, has been reported in the literature. Various synthesis protocols have been used, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine .Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxyquinoline-3-carboxylate” has been confirmed by means of elemental analysis, 1H-NMR, 13C-NMR, LC/MS, and single-crystal X-ray diffraction .Chemical Reactions Analysis
“Methyl 4-hydroxyquinoline-3-carboxylate” can undergo various chemical reactions. For instance, when the aldehyde component was replaced with aromatic aldehydes, Knoevenagel condensation took place, affording the formation of the corresponding benzylidene derivatives .Physical And Chemical Properties Analysis
“Methyl 4-hydroxyquinoline-3-carboxylate” is a compound with a molecular weight of 203.2 . More detailed physical and chemical properties are not specified in the retrieved papers.科学的研究の応用
Pharmaceutical Applications
“Methyl 4-hydroxyquinoline-3-carboxylate” is a derivative of 4-hydroxyquinoline, which is known for its versatile applications in the field of medicinal chemistry . It plays a major role in drug discovery and is a vital scaffold for leads in drug discovery .
Antibacterial Activity
Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known as highly effective quinolone antibiotics . Their action is associated with inhibiting DNA gyrase and preventing duplication of bacterial DNA . The presence of a sulfur atom in the 2 position of the quinoline moiety increases antibacterial activity .
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . This makes “Methyl 4-hydroxyquinoline-3-carboxylate” a potential candidate for further research in cancer treatment.
Antioxidant Activity
Quinoline derivatives have also been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Activity
Quinoline derivatives have been found to exhibit anti-inflammatory activity . This suggests that “Methyl 4-hydroxyquinoline-3-carboxylate” could potentially be used in the treatment of inflammatory diseases.
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . This suggests that “Methyl 4-hydroxyquinoline-3-carboxylate” could potentially be used in the treatment of malaria.
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have been found to exhibit anti-SARS-CoV-2 activity . This suggests that “Methyl 4-hydroxyquinoline-3-carboxylate” could potentially be used in the treatment of COVID-19.
Antituberculosis Activity
Quinoline derivatives have been found to exhibit antituberculosis activity . This suggests that “Methyl 4-hydroxyquinoline-3-carboxylate” could potentially be used in the treatment of tuberculosis.
作用機序
Target of Action
Methyl 4-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been reported to have vast therapeutic potential
Mode of Action
Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions . The Gould–Jacobs reaction, a method for the preparation of quinolines and 4‐hydroxyquinoline derivatives, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product .
Biochemical Pathways
Quinoline derivatives have been reported to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that Methyl 4-hydroxyquinoline-3-carboxylate may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of bio-responses associated with quinoline derivatives , it can be inferred that Methyl 4-hydroxyquinoline-3-carboxylate may have diverse molecular and cellular effects.
特性
IUPAC Name |
methyl 4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKCZUXTGSMROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959063 | |
| Record name | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyquinoline-3-carboxylate | |
CAS RN |
38113-86-9 | |
| Record name | 38113-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



